Cas no 1795194-77-2 (2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide)

2-Bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a furan-substituted propan-2-yl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmacologically active molecules or functional materials. The presence of both bromo and sulfonamide groups offers versatility for further functionalization, enabling applications in cross-coupling reactions or as a precursor in medicinal chemistry. Its furan ring contributes to electron-rich characteristics, which may influence reactivity in heterocyclic synthesis. The compound's structural features make it a valuable candidate for research in selective transformations and drug discovery.
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide structure
1795194-77-2 structure
Product Name:2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide
CAS No:1795194-77-2
MF:C13H14BrNO3S
MW:344.224161624908
CID:5405506
Update Time:2025-11-06

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-bromo-N-[2-(3-furanyl)-1-methylethyl]-
    • 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide
    • Inchi: 1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3
    • InChI Key: XPUSKDYCQWDMNV-UHFFFAOYSA-N
    • SMILES: C1(S(NC(C)CC2C=COC=2)(=O)=O)=CC=CC=C1Br

2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide Pricemore >>

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Additional information on 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide

Research Brief on 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide (CAS: 1795194-77-2)

The compound 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide (CAS: 1795194-77-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This sulfonamide derivative, characterized by its brominated benzene ring and furan-containing side chain, exhibits unique physicochemical properties that make it a promising candidate for the development of novel therapeutics. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of targeting specific enzymes and receptors implicated in various diseases.

A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide via a multi-step route involving bromination and sulfonamide coupling. The researchers highlighted the compound's stability under physiological conditions and its ability to serve as a precursor for further functionalization. Density functional theory (DFT) calculations were employed to predict its electronic properties, which were subsequently validated through spectroscopic analysis. These findings underscore the compound's suitability for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile.

In terms of biological activity, preliminary in vitro screening has revealed that 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide exhibits moderate inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This suggests potential applications in cancer therapy, where selective inhibition of these isoforms could disrupt tumor metabolism. Additionally, molecular docking simulations have indicated favorable binding interactions with the active sites of these enzymes, providing a structural basis for further optimization.

Recent patent filings (e.g., WO2023056121) have expanded the scope of this compound's applications, claiming its utility as a key intermediate in the synthesis of kinase inhibitors. The furan moiety, in particular, has been shown to enhance binding affinity to ATP pockets of certain kinases, making it a valuable structural feature for drug design. Researchers are now exploring derivatives of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide with modified sulfonamide groups to improve selectivity and potency against specific kinase targets.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this compound class. A 2024 preclinical study reported in Bioorganic & Medicinal Chemistry Letters identified issues with metabolic stability, particularly regarding oxidation of the furan ring. Current efforts are focused on developing prodrug strategies or introducing metabolic blockers to address these limitations while maintaining the compound's biological activity.

The future research directions for 2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzene-1-sulfonamide appear particularly promising in the areas of targeted cancer therapy and anti-inflammatory applications. Its unique structural features provide multiple points for chemical modification, allowing for the generation of diverse analogs with tailored biological properties. As synthetic methodologies continue to advance and our understanding of its mechanism of action deepens, this compound is poised to make significant contributions to the development of novel therapeutic agents in the coming years.

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